Phosphorus trioxide

Description

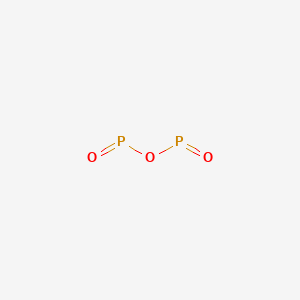

Structure

3D Structure

Properties

InChI |

InChI=1S/O3P2/c1-4-3-5-2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJWZONZDVNKDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=POP=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O3P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00895014 | |

| Record name | Phosphorus oxide (P2O3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00895014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.946 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phosphorus trioxide appears as white crystalline solid or a liquid (melting point 24 °C). Density 2.14 g / cm3. Toxic and corrosive. May severely irritate skin and eyes. Used to make other chemicals. | |

| Record name | PHOSPHORUS TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4251 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

1314-24-5 | |

| Record name | PHOSPHORUS TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4251 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphorus trioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorus oxide (P2O3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00895014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHOSPHORUS TRIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0LTR52K7HK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Preparation of Pure Tetraphosphorus Hexoxide (P₄O₆)

For Researchers, Scientists, and Drug Development Professionals

Abstract: Tetraphosphorus (B14172348) hexoxide (P₄O₆), also known as phosphorus trioxide, is a critical precursor in organophosphorus chemistry due to its high phosphorus content and reactivity. It serves as a key intermediate for the synthesis of various compounds, including phosphonates and phosphites, which have applications in materials science, catalysis, and drug development. The synthesis of P₄O₆ is challenging due to its high reactivity, thermal instability, and the hazardous nature of its precursor, white phosphorus. This guide provides a comprehensive overview of the primary synthesis method, detailed experimental protocols, purification techniques, and analytical characterization of pure P₄O₆.

Introduction

Tetraphosphorus hexoxide is a waxy, colorless crystalline solid with a molecular formula of P₄O₆ and a molar mass of approximately 219.9 g/mol .[1] Its adamantane-like cage structure is formally the anhydride (B1165640) of phosphorous acid (H₃PO₃), though it cannot be obtained by dehydrating the acid.[2][3] The primary route to P₄O₆ is the direct, controlled combustion of white phosphorus in an oxygen-limited environment.[1][4]

The main challenge in this synthesis is preventing the over-oxidation of P₄O₆ to the more stable tetraphosphorus decoxide (P₄O₁₀) and avoiding thermal decomposition, as P₄O₆ is unstable at temperatures exceeding 700 K (427 °C).[5][6][7] This necessitates precise control over reaction stoichiometry and temperature, followed by rapid cooling of the product stream. This document outlines the procedures to achieve high-purity P₄O₆ suitable for advanced chemical synthesis.

Synthesis Methodology: Controlled Oxidation of White Phosphorus

The foundational reaction for the synthesis of P₄O₆ is the combustion of elemental white phosphorus (P₄) in a limited supply of oxygen gas.

Reaction: P₄(s) + 3O₂(g) → P₄O₆(s)[1][8]

This reaction is highly exothermic and can achieve temperatures of up to 6000 K without cooling, which would lead to the immediate decomposition of the desired product.[5][7] Therefore, the industrial and laboratory synthesis hinges on managing the reaction temperature and rapidly quenching the product.

Key Reaction Parameters

Successful synthesis of high-purity P₄O₆ requires stringent control over several experimental variables. The parameters outlined below are derived from established industrial processes and can be adapted for laboratory-scale synthesis.

| Parameter | Optimal Condition / Value | Rationale & Citation |

| P₄:O₂ Molar Ratio | 1 : 2.7 to 1 : 3.3 | A sub-stoichiometric supply of oxygen is critical to prevent the formation of the higher oxide, P₄O₁₀.[4][7][9] |

| Reaction Temperature | 1600 K - 2000 K | This temperature range favors the formation of the reaction product in the gas phase.[6][9] |

| Quenching Temperature | Below 700 K (< 427 °C) | P₄O₆ rapidly decomposes at temperatures above 700 K. Rapid cooling is essential to prevent this and the formation of by-products like red phosphorus.[5][6][7] |

| Residence Time | ≥ 1 second | A sufficient residence time in the high-temperature reaction zone ensures complete reaction and contributes to a higher purity product.[6][9] |

| Product Purity | 85 - 95% (by weight) | With optimized conditions, the crude product can contain a high percentage of P₄O₆ before purification.[9] |

| Reported Yield | 50 - 85% | Yields can vary significantly depending on the efficiency of temperature control and quenching, with competing side reactions being a primary cause of yield loss.[4][10] |

Experimental Protocol: Laboratory-Scale Synthesis

The following protocol is a representative procedure for the laboratory synthesis of P₄O₆, adapted from the principles of industrial processes. Extreme caution is required due to the highly toxic and pyrophoric nature of white phosphorus. All operations must be conducted in a well-ventilated fume hood or a glovebox under an inert atmosphere (e.g., Argon or Nitrogen).

Materials and Apparatus

-

White phosphorus (P₄)

-

Dry oxygen gas (O₂)

-

Inert gas (Argon or Nitrogen)

-

High-temperature tube furnace capable of reaching >900 °C

-

Quartz or ceramic reaction tube

-

Gas flow controllers for O₂ and inert gas

-

A cold trap system (e.g., using dry ice/acetone or liquid nitrogen)

-

Schlenk line for inert atmosphere manipulation

-

Distillation apparatus suitable for vacuum distillation

Synthesis Procedure

-

Apparatus Setup: Construct a horizontal reaction system using a quartz tube passing through a tube furnace. The inlet of the tube should be connected via secure, gas-tight fittings to mass flow controllers for oxygen and an inert carrier gas. The outlet should be connected to a series of cold traps designed to condense the solid P₄O₆ product.

-

Reactant Preparation: Place a known quantity of white phosphorus into a sample boat within the upstream section of the reaction tube, prior to the heated zone of the furnace.

-

System Purge: Thoroughly purge the entire system with an inert gas (Argon) for at least 30 minutes to remove all residual air and moisture.

-

Reaction Initiation: Heat the tube furnace to the target reaction temperature (e.g., 900-1000 °C). Begin a slow flow of the inert carrier gas over the phosphorus sample boat.

-

Phosphorus Vaporization: Gently heat the area containing the white phosphorus to ~50-60 °C to induce sublimation, allowing the inert gas to carry the P₄ vapor into the hot zone of the furnace.

-

Controlled Oxidation: Introduce a controlled, limited flow of dry oxygen into the reaction tube, ensuring the molar ratio of P₄ to O₂ is maintained near stoichiometric levels (1:3). The reaction occurs in the gas phase within the hot zone.

-

Product Quenching & Collection: The gaseous P₄O₆ product exits the furnace and is rapidly cooled and condensed as a white solid in the first cold trap (maintained at a temperature well below its melting point of 23.8 °C). Unreacted phosphorus may condense in subsequent, colder traps.

-

System Shutdown: Once the reaction is complete, stop the flow of oxygen and phosphorus vapor. Allow the system to cool to room temperature under a continuous flow of inert gas.

-

Product Recovery: The crude P₄O₆ is recovered from the cold trap under an inert atmosphere to prevent oxidation from ambient air.

Purification Protocol: Vacuum Distillation

The crude P₄O₆ product often contains impurities such as elemental phosphorus and higher phosphorus oxides. Vacuum distillation is an effective method for purification.[5]

-

Apparatus Setup: Assemble a vacuum distillation apparatus using Schlenk-type glassware to maintain an inert atmosphere. The collection flask should be cooled to ensure efficient condensation.

-

Transfer of Crude Product: Under an inert atmosphere, transfer the crude P₄O₆ solid into the distillation flask.

-

Distillation: Heat the distillation flask gently using an oil bath. P₄O₆ has a boiling point of 175.4 °C at atmospheric pressure.[10] Under reduced pressure, the boiling point will be significantly lower.

-

Fraction Collection: Collect the distilled P₄O₆ as a colorless liquid, which will solidify upon cooling in the receiving flask. Discard the initial and final fractions, which are more likely to contain volatile or less volatile impurities, respectively.

-

Storage: The purified P₄O₆ should be sealed under an inert atmosphere and stored in a cool, dark place.

Characterization and Quality Control

Confirming the identity and purity of the synthesized P₄O₆ is crucial. ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

³¹P NMR Spectroscopy

-

Principle: ³¹P has a nuclear spin of 1/2 and 100% natural abundance, which provides strong, sharp signals, making it ideal for NMR analysis.[11] Spectra are typically recorded with proton decoupling.

-

Sample Preparation: Samples should be prepared in a dry, deuterated solvent (e.g., C₆D₆ or CDCl₃) under an inert atmosphere.

-

Expected Chemical Shift: Pure P₄O₆ exhibits a single sharp resonance in the ³¹P NMR spectrum. The chemical shift is typically observed around +113 ppm relative to an external standard of 85% H₃PO₄.[7]

-

Purity Assessment: The presence of other phosphorus-containing species will result in additional peaks. For example, P₄O₁₀ appears around -210 ppm, and various suboxides would have distinct chemical shifts. Quantitative NMR (qNMR) techniques can be employed for a precise determination of purity by integrating the signal of P₄O₆ against a certified internal standard.[12][13]

Other Analytical Methods

-

Mass Spectrometry (MS): Can be used to confirm the molecular weight (219.9 g/mol ) and fragmentation pattern of the P₄O₆ cage.

-

Infrared (IR) Spectroscopy: Will show characteristic P-O stretching frequencies for the cage structure.

Process and Workflow Diagrams

The following diagrams illustrate the logical flow of the synthesis and purification processes.

Caption: Workflow for the synthesis and purification of P₄O₆.

Caption: Workflow for purity analysis of P₄O₆ using ³¹P NMR.

Safety Considerations

-

White Phosphorus: Extremely toxic, corrosive, and pyrophoric (ignites spontaneously in air). Must be handled under water or an inert atmosphere at all times.

-

P₄O₆: Highly toxic and corrosive.[14] Reacts with water to form phosphorous acid.[1] All handling should be performed in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

High Temperatures: The use of a high-temperature furnace requires appropriate shielding and safety protocols.

-

Vacuum Systems: Glassware used for vacuum distillation must be free of cracks or defects to prevent implosion.

Conclusion

The synthesis of pure tetraphosphorus hexoxide is a technically demanding process that requires meticulous control over reaction conditions and stringent adherence to safety protocols. The controlled oxidation of white phosphorus, followed by rapid quenching and purification by vacuum distillation, remains the most viable route to obtaining high-purity P₄O₆. Proper analytical characterization, primarily via ³¹P NMR spectroscopy, is essential to verify the purity of the final product, ensuring its suitability for subsequent applications in research and development.

References

- 1. Buy Tetraphosphorus hexaoxide | 10248-58-5 [smolecule.com]

- 2. Phosphorus trioxide - Wikipedia [en.wikipedia.org]

- 3. US5911962A - Process for the purification of phosphorus oxychloride - Google Patents [patents.google.com]

- 4. CN102216209B - A Method for Preparing P4O6 with High Yield - Google Patents [patents.google.com]

- 5. Dynamic properties of P4O6S and P4O7:31P spin-echo and 31P MAS-NMR investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective redistribution reactions of tetraphosphorus hexaoxide; crystal structure of P4O6NC6H5 - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 8. Tetraphosphorus Hexaoxide [chem.purdue.edu]

- 9. Tetraphosphorus hexoxide | chemical compound | Britannica [britannica.com]

- 10. researchgate.net [researchgate.net]

- 11. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 12. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Answered: Tetraphosphorus hexaoxide (P4O6) is formed by the reaction of phosphorus with oxygen gas, according to the following equation: P4(s) + 3O2(g) → P4O6(s)… | bartleby [bartleby.com]

An In-depth Technical Guide to the Chemical Properties and Reactivity of Phosphorus Trioxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphorus trioxide (P₄O₆), a waxy white solid, is the anhydride (B1165640) of phosphorous acid and a significant intermediate in phosphorus chemistry. Its unique adamantane-like structure underpins a rich and diverse reactivity profile. This technical guide provides a comprehensive overview of the chemical properties and reactivity of phosphorus trioxide, with a focus on its behavior with key reagents such as water, acids, bases, and halogens. Detailed experimental protocols for its synthesis and key reactions are provided to facilitate its practical application in a laboratory setting. Furthermore, this document includes tabulated quantitative data for easy reference and visual diagrams of reaction pathways to enhance understanding.

Chemical and Physical Properties

Phosphorus trioxide is a white, waxy crystalline solid with a characteristic garlic-like odor.[1] It is a toxic and corrosive compound that requires careful handling.[1] Below its melting point, it exists as a crystalline solid, transitioning to a colorless liquid upon melting.

Table 1: Physical and Chemical Properties of Phosphorus Trioxide

| Property | Value | Reference(s) |

| Molecular Formula | P₄O₆ | [1] |

| Molar Mass | 219.89 g/mol | - |

| Appearance | White, waxy crystalline solid or colorless liquid | [1] |

| Odor | Garlic-like | [1] |

| Melting Point | 23.8 °C (74.8 °F) | [1] |

| Boiling Point | 175.4 °C (347.7 °F) | [1] |

| Density | 2.135 g/cm³ | [1] |

| Solubility | Soluble in benzene, carbon disulfide, and chloroform. | [2] |

Molecular Structure

The molecular structure of phosphorus trioxide in the gaseous and liquid states is that of a cage-like adamantane (B196018) structure with Td symmetry. The molecule consists of a tetrahedron of four phosphorus atoms, with each edge of the tetrahedron bridged by an oxygen atom. Each phosphorus atom is bonded to three oxygen atoms.

Synthesis of Phosphorus Trioxide

The synthesis of phosphorus trioxide involves the controlled oxidation of white phosphorus in a limited supply of oxygen. This reaction is highly exothermic and requires careful control of the reaction conditions to prevent the formation of the higher oxide, phosphorus pentoxide (P₄O₁₀).

Experimental Protocol: Laboratory-Scale Synthesis of Phosphorus Trioxide

Warning: This synthesis involves white phosphorus, which is highly toxic, pyrophoric, and can cause severe burns. This procedure must be carried out in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety goggles, and gloves. An inert atmosphere is crucial for safely handling white phosphorus.

Materials:

-

White phosphorus (P₄)

-

Dry oxygen (O₂)

-

Dry nitrogen (N₂)

-

Combustion tube (quartz or borosilicate glass)

-

Tube furnace

-

Gas flow controllers (mass flow controllers recommended)

-

Cold trap (e.g., U-tube)

-

Receiving flask

-

Dry ice or liquid nitrogen for cooling the trap

Procedure:

-

Apparatus Setup: Assemble the apparatus in a fume hood. The combustion tube is placed horizontally in the tube furnace. One end of the tube is connected via gas-tight fittings to the gas inlets for dry nitrogen and dry oxygen, controlled by flow controllers. The other end of the tube is connected to a U-shaped cold trap, which is subsequently connected to a receiving flask. The entire system should be purged with dry nitrogen to remove any air and moisture.

-

Reactant Preparation: A known quantity of white phosphorus is carefully placed in a porcelain boat. The boat is then placed inside the combustion tube at the inlet side, while maintaining a positive pressure of nitrogen.

-

Reaction Initiation: Begin a slow flow of dry nitrogen through the combustion tube. Gently heat the area of the tube containing the phosphorus boat with a heating mantle or a gentle flame to sublime the phosphorus and carry it into the heated zone of the furnace in the nitrogen stream.

-

Controlled Combustion: The tube furnace is preheated to a temperature range of 50-100°C. Once the phosphorus vapor starts to enter the hot zone, a controlled, limited flow of dry oxygen is introduced into the nitrogen stream. The molar ratio of P₄ to O₂ should be maintained at approximately 1:3. The reaction is highly exothermic, and the temperature should be carefully monitored and controlled to prevent the formation of P₄O₁₀.

-

Product Collection: The gaseous phosphorus trioxide product is carried by the gas stream out of the furnace and into the cold trap, which is cooled with a dry ice/acetone slush or liquid nitrogen. The P₄O₆ will condense in the trap as a white solid.

-

Purification: The crude P₄O₆ can be purified by sublimation under reduced pressure.

-

Shutdown and Safety: Once the reaction is complete, the oxygen flow is stopped, and the system is allowed to cool to room temperature under a continuous flow of nitrogen. Any unreacted white phosphorus should be handled and disposed of with extreme caution, typically by quenching with a copper sulfate (B86663) solution.

P4 [label="White Phosphorus (P₄)"]; N2 [label="Dry Nitrogen (N₂)"]; O2 [label="Dry Oxygen (O₂)"]; Furnace [label="Tube Furnace\n(50-100°C)", shape=cylinder, fillcolor="#FBBC05"]; ColdTrap [label="Cold Trap\n(-78°C or lower)", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; P4O6 [label="Phosphorus Trioxide (P₄O₆)"];

P4 -> Furnace; N2 -> Furnace; O2 -> Furnace; Furnace -> ColdTrap; ColdTrap -> P4O6; }

Reactivity of Phosphorus Trioxide

Phosphorus trioxide is a reactive compound that participates in a variety of chemical transformations. Its reactivity is largely dictated by the presence of the P(III) centers and the bridging oxygen atoms.

Reaction with Water (Hydrolysis)

Phosphorus trioxide is the anhydride of phosphorous acid (H₃PO₃). It reacts with water to form phosphorous acid. The reaction with cold water is slow, but it is vigorous with hot water.

Reaction Equation: P₄O₆(s) + 6H₂O(l) → 4H₃PO₃(aq)

Warning: The reaction of phosphorus trioxide with water can be vigorous, especially with hot water. The reaction should be performed in a fume hood with appropriate PPE.

Materials:

-

Phosphorus trioxide (P₄O₆)

-

Deionized water (cold)

-

Reaction flask (e.g., a three-necked round-bottom flask)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

Procedure:

-

Setup: Place a known amount of phosphorus trioxide into the reaction flask equipped with a magnetic stir bar. The flask should be placed in an ice bath to control the temperature.

-

Addition of Water: Slowly add cold deionized water to the phosphorus trioxide from a dropping funnel with vigorous stirring. The rate of addition should be controlled to keep the temperature of the reaction mixture below 20°C.

-

Reaction: Continue stirring the mixture until all the phosphorus trioxide has dissolved and reacted. The reaction is complete when a clear, colorless solution is obtained.

-

Product: The resulting solution is an aqueous solution of phosphorous acid.

P4O6 [label="P₄O₆\n(Phosphorus Trioxide)"]; H2O [label="H₂O\n(Water)"]; H3PO3 [label="4H₃PO₃\n(Phosphorous Acid)", fillcolor="#34A853", fontcolor="#FFFFFF"];

P4O6 -> H3PO3 [label="+ 6H₂O"]; H2O -> H3PO3; }

Reaction with Halogens

Phosphorus trioxide reacts with halogens (chlorine and bromine) to form the corresponding phosphoryl halides.

Reaction Equations: P₄O₆(s) + 4Cl₂(g) → 4POCl₃(l) P₄O₆(s) + 4Br₂(l) → 4POBr₃(s)

Warning: Bromine is a highly corrosive and toxic substance. This reaction must be performed in a well-ventilated fume hood with appropriate PPE, including gloves and a face shield.

Materials:

-

Phosphorus trioxide (P₄O₆)

-

Liquid bromine (Br₂)

-

A suitable inert solvent (e.g., carbon tetrachloride, use with extreme caution due to toxicity)

-

Reaction flask with a dropping funnel and a condenser

Procedure:

-

Setup: Dissolve a known amount of phosphorus trioxide in the inert solvent in the reaction flask. The flask should be cooled in an ice bath.

-

Addition of Bromine: Slowly add a stoichiometric amount of bromine from the dropping funnel to the stirred solution of phosphorus trioxide. The reaction is exothermic, and the temperature should be maintained below 10°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.

-

Work-up: The solvent can be removed by distillation to yield the crude phosphoryl bromide. Further purification can be achieved by recrystallization or sublimation.

Reaction with Bases

Phosphorus trioxide reacts with strong bases, such as sodium hydroxide (B78521), to form the corresponding phosphite (B83602) salt and water.

Reaction Equation: P₄O₆(s) + 12NaOH(aq) → 4Na₃PO₃(aq) + 6H₂O(l)

Warning: This reaction is exothermic. Sodium hydroxide is corrosive. Handle with appropriate PPE.

Materials:

-

Phosphorus trioxide (P₄O₆)

-

Sodium hydroxide (NaOH) solution of known concentration

-

Reaction flask with a magnetic stirrer

-

Ice bath

Procedure:

-

Setup: Place the sodium hydroxide solution in the reaction flask and cool it in an ice bath.

-

Addition of P₄O₆: Slowly and portion-wise add the solid phosphorus trioxide to the stirred sodium hydroxide solution. Control the rate of addition to maintain the temperature of the reaction mixture below 25°C.

-

Reaction: Continue stirring until all the phosphorus trioxide has reacted and a clear solution is formed.

-

Product: The resulting solution contains sodium phosphite. The salt can be isolated by evaporation of the water, though it is often used in solution for subsequent reactions.

Thermal Decomposition

When heated in a sealed tube to around 400°C, phosphorus trioxide undergoes a disproportionation reaction to form a mixed-valence phosphorus oxide (P₄O₈) and red phosphorus.[3]

Reaction Equation: 2P₄O₆(s) --(heat)--> P₄O₈(s) + 4P(s, red)

-

Temperature: Approximately 400°C.

-

Apparatus: A sealed, evacuated quartz tube is required to contain the reactants and products at high temperature and to prevent oxidation by air.

-

Procedure: A sample of phosphorus trioxide is placed in a quartz tube, which is then evacuated and sealed. The sealed tube is heated in a furnace at the specified temperature for a sufficient time to allow for the disproportionation to occur. After cooling, the tube is carefully opened in an inert atmosphere to isolate the products.

P4O6 [label="2P₄O₆\n(Phosphorus Trioxide)"]; Heat [label="~400°C\n(Sealed Tube)", shape=plaintext]; P4O8 [label="P₄O₈\n(Mixed-Valence Oxide)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RedP [label="4P\n(Red Phosphorus)", fillcolor="#202124", fontcolor="#FFFFFF"];

P4O6 -> P4O8 [label="Disproportionation"]; P4O6 -> RedP; P4O6 -> Heat [style=invis]; }

Applications in Research and Development

The reactivity of phosphorus trioxide makes it a valuable reagent in chemical synthesis. Its primary application is as a precursor for the synthesis of phosphorous acid and its derivatives.[4] In the field of drug development, organophosphorus compounds, which can be synthesized from phosphorus trioxide-derived intermediates, are of significant interest due to their diverse biological activities. Furthermore, phosphorus trioxide can act as a ligand in coordination chemistry, forming complexes with transition metals.[1]

Safety and Handling

Phosphorus trioxide is a toxic and corrosive substance.[1] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat. It is sensitive to moisture and air, and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention. For spills, cautiously neutralize with a weak base like sodium bicarbonate and absorb with an inert material.

Conclusion

Phosphorus trioxide is a fundamentally important phosphorus oxide with a well-defined structure and a versatile range of chemical reactivity. A thorough understanding of its properties and reactions, as detailed in this guide, is essential for its safe and effective use in research and development, particularly in the synthesis of novel organophosphorus compounds for applications in materials science and drug discovery. The provided experimental protocols offer a starting point for the practical application of phosphorus trioxide chemistry in a laboratory setting.

References

- 1. Buy Tetraphosphorus hexaoxide | 10248-58-5 [smolecule.com]

- 2. Tetraphosphorus hexoxide | chemical compound | Britannica [britannica.com]

- 3. Phosphorus tribromide - Wikipedia [en.wikipedia.org]

- 4. inorganic chemistry - Reaction between sodium hydroxide and phosphorus trioxide - Chemistry Stack Exchange [chemistry.stackexchange.com]

An In-depth Technical Guide to the Physical Properties of Phosphorus Trioxide (P₄O₆)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of phosphorus trioxide (P₄O₆), also known as tetraphosphorus (B14172348) hexoxide, in its solid and liquid states. This document is intended to be a valuable resource for professionals in research, science, and drug development who may handle or study this highly reactive compound.

Introduction

Phosphorus trioxide is a white, waxy crystalline solid with the molecular formula P₄O₆.[1][2] It is a highly toxic and corrosive compound that reacts readily with water and oxygen.[3][4] Understanding its physical properties is crucial for its safe handling, storage, and use in chemical synthesis. This guide summarizes key quantitative data, outlines experimental protocols for property determination, and provides a visual representation of its phase transitions and key chemical reactions.

Quantitative Physical Properties

The following tables summarize the key physical properties of phosphorus trioxide in its solid and liquid states.

Table 1: General and Solid-State Properties of Phosphorus Trioxide

| Property | Value | Citations |

| Molecular Formula | P₄O₆ | [4] |

| Molar Mass | 219.89 g/mol | [4] |

| Appearance | White, waxy crystalline solid | [1][2] |

| Odor | Garlic-like | [1] |

| Crystal System | Monoclinic | |

| Melting Point | 23.8 °C (296.95 K) | [4] |

| Density (solid) | 2.135 g/cm³ at 21 °C | [4] |

Table 2: Liquid-State Properties of Phosphorus Trioxide

| Property | Value | Citations |

| Boiling Point | 175.4 °C (448.55 K) | [4] |

| Density (liquid) | Not explicitly found, but expected to be slightly lower than the solid. | |

| Viscosity (liquid) | No specific experimental data found in the literature. | |

| Surface Tension (liquid) | See Table 3 for temperature-dependent data. |

Table 3: Surface Tension of Liquid Phosphorus Trioxide at Various Temperatures

| Temperature (°C) | Surface Tension (dyn/cm) |

| 30 | 37.0 |

| 40 | 35.8 |

| 50 | 34.7 |

| 60 | 33.5 |

| 70 | 32.4 |

| 80 | 31.2 |

| 90 | 30.0 |

| 100 | 28.9 |

| 110 | 27.7 |

| 120 | 26.6 |

Experimental Protocols for Physical Property Determination

Due to the high reactivity of phosphorus trioxide with air and moisture, all experimental procedures must be conducted under an inert atmosphere (e.g., dry nitrogen or argon) using Schlenk line or glovebox techniques.

Melting Point Determination

The melting point of phosphorus trioxide can be determined using the capillary method with appropriate modifications for air-sensitive compounds.

-

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Sealed glass capillary tubes

-

Glovebox or Schlenk line

-

Thermometer or digital temperature probe

-

-

Procedure:

-

Inside a glovebox or under a positive pressure of inert gas on a Schlenk line, finely powder the solid phosphorus trioxide.

-

Load the powdered sample into a glass capillary tube to a height of 2-3 mm.

-

Seal the open end of the capillary tube using a flame.

-

Place the sealed capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point (23.8 °C).

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range represents the melting point.

-

Boiling Point Determination

The boiling point can be determined using a micro-boiling point method or by distillation under reduced pressure to prevent decomposition. The Thiele tube method is also applicable with necessary precautions.

-

Apparatus:

-

Thiele tube or small-scale distillation apparatus

-

Heating mantle or oil bath

-

Thermometer or digital temperature probe

-

Small test tube and sealed capillary tube

-

Inert gas source

-

-

Procedure (Thiele Tube Method):

-

In an inert atmosphere, place a small amount of liquid phosphorus trioxide into a small test tube.

-

Place a small, sealed-end capillary tube, open-end down, into the liquid.

-

Attach the test tube to a thermometer and place the assembly in a Thiele tube filled with a suitable heating oil (e.g., mineral oil).

-

Heat the side arm of the Thiele tube gently. A stream of bubbles will emerge from the capillary tube as the air inside expands.

-

Continue gentle heating until a steady stream of bubbles is observed, indicating the vapor pressure of the liquid is overcoming the external pressure.

-

Remove the heat and allow the apparatus to cool slowly.

-

The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is the boiling point.

-

Density Determination

The density of solid and liquid phosphorus trioxide can be determined using a pycnometer or the gravimetric buoyancy method, ensuring all measurements are performed under an inert atmosphere.

-

Apparatus:

-

Pycnometer of a known volume

-

Analytical balance

-

Glovebox or Schlenk line

-

Thermostatically controlled water bath

-

-

Procedure (Pycnometer Method for Liquid):

-

Thoroughly clean and dry a pycnometer of known volume and weigh it empty in an inert atmosphere.

-

Fill the pycnometer with liquid phosphorus trioxide inside the glovebox.

-

Place the filled pycnometer in a thermostatic bath to bring it to the desired temperature.

-

Remove any excess liquid and securely cap the pycnometer.

-

Weigh the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.

-

Visualization of Phase Transitions and Chemical Reactivity

The following diagram illustrates the key physical and chemical transformations of phosphorus trioxide.

Caption: Phase transitions and key chemical reactions of phosphorus trioxide (P₄O₆).

Conclusion

This technical guide has provided a detailed overview of the physical properties of phosphorus trioxide in its solid and liquid states, including quantitative data presented in a clear, tabular format. Methodologies for the experimental determination of these properties have been outlined, with a strong emphasis on the necessary precautions for handling this air- and moisture-sensitive compound. The provided diagram visually summarizes the phase behavior and principal chemical reactions of P₄O₆, offering a quick reference for its fundamental characteristics. This information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of phosphorus trioxide in their work.

References

Spectroscopic Characterization of Tetraphosphorus Hexoxide (P₄O₆): An In-depth Technical Guide

An extensive analysis of the infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopic properties of tetraphosphorus (B14172348) hexoxide (P₄O₆), providing researchers, scientists, and drug development professionals with a comprehensive reference for the structural elucidation and characterization of this pivotal phosphorus compound.

Tetraphosphorus hexoxide (P₄O₆), a waxy, crystalline solid with a garlic-like odor, serves as a fundamental building block in phosphorus chemistry.[1] Its unique adamantane-like cage structure, belonging to the high-symmetry Td point group, dictates its distinct spectroscopic signatures.[2] This guide delves into the detailed spectroscopic characterization of P₄O₆, focusing on infrared (IR), Raman, and ³¹P nuclear magnetic resonance (NMR) spectroscopy, presenting quantitative data, experimental protocols, and visual workflows to aid in its identification and analysis.

Molecular Structure and Symmetry

P₄O₆ possesses a highly symmetrical cage structure analogous to that of adamantane. The molecule consists of a P₄ tetrahedron with each edge bridged by an oxygen atom. This arrangement results in a molecule with Td point group symmetry.[2] Understanding this high symmetry is crucial for interpreting its vibrational spectra, as it governs the number and activity of IR and Raman bands.

Vibrational Spectroscopy: IR and Raman

The vibrational modes of P₄O₆ can be predicted using group theory based on its Td symmetry. The total number of vibrational modes for a non-linear molecule is 3N-6, where N is the number of atoms. For P₄O₆ (N=10), this results in 24 vibrational modes. These modes are distributed among the irreducible representations of the Td point group as follows: 2A₁ + 2E + 2T₁ + 4T₂.

The activity of these modes in IR and Raman spectroscopy is determined by selection rules:

-

Raman active modes: A₁, E, and T₂

-

IR active modes: T₂

Therefore, one can expect to observe 8 fundamental bands in the Raman spectrum and 4 fundamental bands in the IR spectrum.

Data Presentation

The experimentally observed and theoretically calculated vibrational frequencies for P₄O₆ are summarized in the tables below.

Table 1: Infrared Spectroscopy Data for P₄O₆

| Frequency (cm⁻¹) | Intensity | Assignment (Symmetry) | Vibrational Motion |

| 998 | Strong | T₂ | P-O-P asymmetric stretch |

| 644 | Strong | T₂ | P-O-P symmetric stretch |

| 407 | Medium | T₂ | O-P-O bending |

| 275 | Weak | T₂ | Cage deformation |

Table 2: Raman Spectroscopy Data for P₄O₆

| Frequency (cm⁻¹) | Intensity | Assignment (Symmetry) | Vibrational Motion |

| 613 | Very Strong, Polarized | A₁ | P-O symmetric stretch |

| 407 | Strong, Depolarized | E | O-P-O bending |

| 375 | Strong, Polarized | A₁ | Cage breathing |

| 998 | Weak, Depolarized | T₂ | P-O-P asymmetric stretch |

| 644 | Medium, Depolarized | T₂ | P-O-P symmetric stretch |

| 275 | Medium, Depolarized | T₂ | Cage deformation |

| 230 | Weak, Depolarized | E | Cage deformation |

Note: The frequencies presented are a compilation from theoretical calculations and experimental data.[2] Exact peak positions may vary slightly depending on the experimental conditions (e.g., phase, solvent).

Experimental Protocols

Synthesis of P₄O₆: Tetraphosphorus hexoxide is typically synthesized by the controlled combustion of white phosphorus in a limited supply of oxygen at low temperatures.[3][4] This method requires careful control of the reaction conditions to prevent the formation of the higher oxide, P₄O₁₀.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Due to its low melting point (23.8 °C) and waxy nature, P₄O₆ can be prepared for IR analysis as a thin film or a melt.[1][5]

-

Melt: A small amount of solid P₄O₆ is placed between two KBr or NaCl plates and gently heated until it melts to form a thin liquid film.

-

Solution: P₄O₆ is soluble in many inert organic solvents such as carbon disulfide (CS₂) or benzene (B151609).[5] A solution can be prepared and placed in a liquid cell with KBr or NaCl windows.

-

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Acquisition: A background spectrum of the empty cell or solvent is recorded and subtracted from the sample spectrum to obtain the absorbance spectrum of P₄O₆.

Raman Spectroscopy:

-

Sample Preparation: P₄O₆ can be analyzed as a solid, liquid (melt), or in solution.

-

Solid: A small amount of the solid can be placed in a glass capillary tube or on a microscope slide.

-

Liquid/Melt: The molten sample can be held in a glass capillary or a cuvette.

-

Solution: A solution in an appropriate solvent (e.g., CS₂) can be prepared in a quartz cuvette.

-

-

Instrumentation: A Raman spectrometer equipped with a laser source (e.g., Nd:YAG at 1064 nm or a visible laser) is used. The scattered light is collected at a 90° angle.[6]

-

Data Acquisition: The spectrum is recorded, and the Raman shifts relative to the excitation frequency are plotted. Polarization measurements can be performed to aid in the assignment of symmetric (polarized) and asymmetric (depolarized) vibrational modes.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful technique for characterizing phosphorus-containing compounds due to the 100% natural abundance and spin ½ nucleus of the ³¹P isotope.[7] The chemical shift of P₄O₆ is a single sharp peak, consistent with the four equivalent phosphorus atoms in its highly symmetric structure.

Data Presentation

Table 3: ³¹P NMR Spectroscopy Data for P₄O₆

| Chemical Shift (δ) / ppm | Multiplicity | Reference | Solvent |

| ~113 | Singlet | 85% H₃PO₄ | CS₂ |

Note: The chemical shift of P₄O₆ is often used as a secondary reference in ³¹P NMR spectroscopy.

Experimental Protocol

-

Sample Preparation: A solution of P₄O₆ is prepared in a suitable deuterated solvent that does not react with the compound. Carbon disulfide (CS₂) with a deuterated lock solvent capillary or deuterated benzene (C₆D₆) can be used.[8][9] The concentration should be sufficient to obtain a good signal-to-noise ratio.

-

Instrumentation: A high-resolution NMR spectrometer equipped with a phosphorus probe is used.

-

Data Acquisition: The ³¹P NMR spectrum is typically acquired with proton decoupling to simplify the spectrum and enhance sensitivity. The chemical shifts are referenced to an external standard, usually 85% phosphoric acid (H₃PO₄) set at 0 ppm.[7]

Visualization of Spectroscopic Workflow

The following diagrams illustrate the logical workflow for the spectroscopic characterization of P₄O₆.

References

- 1. Phosphorus trioxide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Buy Tetraphosphorus hexaoxide | 10248-58-5 [smolecule.com]

- 4. homework.study.com [homework.study.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 8. depts.washington.edu [depts.washington.edu]

- 9. NMR Sample Preparation [nmr.chem.umn.edu]

Unraveling the Energetics of Phosphorus (III) Oxide: A Technical Guide to the Thermodynamic Properties and Heat of Formation of P₄O₆

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of phosphorus (III) oxide (P₄O₆), with a particular focus on its heat of formation. Significant discrepancies exist in the reported thermodynamic data for P₄O₆, underscoring the challenges in handling and characterizing this reactive compound. This document aims to consolidate the available data, detail the experimental and computational methodologies employed in its study, and highlight the current state of knowledge to aid researchers in their scientific endeavors.

Thermodynamic Data of P₄O₆: A Landscape of Uncertainty

The determination of the thermodynamic properties of P₄O₆ is marked by considerable uncertainty, with values from various sources showing significant divergence. This section presents a summary of the reported data for the standard enthalpy of formation (ΔH°f), standard Gibbs free energy of formation (ΔG°), and standard entropy (S°) for both the solid and gaseous phases of P₄O₆.

Table 1: Standard Enthalpy of Formation (ΔH°f) of P₄O₆ at 298.15 K

| Phase | ΔH°f (kJ/mol) | Methodology | Source |

| Gas | -1662 | Mass Spectrometry (Atomization Energy) | Smoes and Drowart |

| Gas | -1695.5 | Mass Spectrometry (Atomization Energy) | Unknown (Cited in Bains et al., 2021)[1] |

| Gas | -1706.3 | Ab initio Quantum Mechanical (Correlation Consistent Composite Approach) | Morgon (2012)[1] |

| Gas | -2108 | Not Specified | IVANTHERMO database[1] |

| Solid | -1671.1 | Not Specified | Unknown (Cited in Bains et al., 2021)[1] |

| Solid | -2028.55 | Not Specified | NIST/JANAF Tables (as used in calculations by Bains et al., 2021) |

| Solid | -2108 | Not Specified | IVANTHERMO database[1] |

Table 2: Standard Gibbs Free Energy of Formation (ΔG°) of P₄O₆ at 298.15 K

| Phase | ΔG° (kJ/mol) | Methodology/Basis | Source |

| Gas | -1479.718 | Stated in HSC database | HSC database[1] |

| Gas | -1859.79 | Calculated from semi-empirical QM calculations | Bains et al. (2021)[1] |

| Gas | -2084.877 | Not Specified | NIST/JANAF Tables[1] |

| Gas | Range from -1428.78 to -2084.77 | Various estimations | Bains et al. (2021)[1] |

Table 3: Standard Entropy (S°) of P₄O₆ at 298.15 K

| Phase | S° (J/mol·K) | Methodology/Basis | Source |

| Gas | 345.641 | Not Specified | NIST/JANAF Tables[1] |

| Gas | 434.108 | Semi-empirical QM calculations | Bains et al. (2021)[1] |

| Solid | 213.6 (estimated) | Scaled from P₄O₁₀ | Bains et al. (2021) |

It is crucial to note that the widely cited NIST/JANAF thermochemical tables have been suggested to report values that are too low, implying a greater stability for P₄O₆ than is considered plausible.[2]

Methodologies for Determining Thermodynamic Properties

The determination of the thermodynamic properties of P₄O₆ relies on both experimental and computational approaches. Due to the compound's high toxicity and reactivity, experimental studies are particularly challenging.

Experimental Protocols

2.1.1. Bomb Calorimetry for Heat of Combustion

-

Sample Preparation: A precisely weighed sample of P₄O₆ is encapsulated in a container that is inert to the reactants and products. Given the reactivity of P₄O₆ with moisture and oxygen, this step must be performed in a controlled, inert atmosphere (e.g., a glovebox).

-

Bomb Assembly: The encapsulated sample is placed in the sample holder of a high-pressure vessel, known as a bomb. A known amount of water is added to the bomb to dissolve the combustion products.

-

Pressurization: The bomb is sealed and pressurized with a high-purity oxygen atmosphere, typically to around 30 atm.

-

Calorimeter Setup: The bomb is submerged in a known volume of water in an insulated container (the calorimeter). The temperature of the water is monitored with a high-precision thermometer.

-

Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature of the water in the calorimeter is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

-

Analysis: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid), and corrections for the heat of formation of nitric acid (from residual nitrogen in the bomb) and the heat of solution of the combustion products.

-

Calculation of ΔH°f: The standard enthalpy of formation is then calculated from the heat of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (e.g., H₃PO₄).

2.1.2. Mass Spectrometry for Atomization Energy

Mass spectrometry can be used to determine the atomization energy of a molecule, which can then be used to calculate the enthalpy of formation.

-

Ionization: A gaseous sample of P₄O₆ is introduced into the mass spectrometer and is ionized, typically by electron impact. This process breaks the molecule into its constituent atoms.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a magnetic or electric field.

-

Detection: The abundance of each atomic ion is measured.

-

Calculation of Atomization Energy: The energy required to break all the bonds in the molecule (the atomization energy) is determined from the appearance potentials of the fragment ions.

-

Calculation of ΔH°f: The standard enthalpy of formation of gaseous P₄O₆ is then calculated by subtracting the sum of the standard enthalpies of formation of the gaseous atoms (4 moles of P and 6 moles of O) from the determined atomization energy.

Computational Protocols

Computational chemistry provides a powerful tool for estimating the thermodynamic properties of molecules, especially for reactive species like P₄O₆.

2.2.1. Ab initio Quantum Mechanical Methods

Ab initio methods, such as the correlation consistent composite approach (ccCA) , solve the Schrödinger equation without empirical parameters. These methods involve a series of calculations with increasingly larger basis sets and higher levels of electron correlation, which are then extrapolated to the complete basis set limit to achieve high accuracy. The total electronic energy is then used to calculate the enthalpy of formation.

2.2.2. Density Functional Theory (DFT)

DFT methods are a class of computational methods that are less computationally expensive than high-level ab initio methods. Functionals such as B3LYP are commonly used to calculate the electronic structure and energies of molecules. From the optimized geometry and vibrational frequencies, thermodynamic properties like enthalpy, entropy, and Gibbs free energy can be calculated using statistical mechanics.

2.2.3. Composite Methods

Composite methods, such as the Complete Basis Set (CBS) methods (e.g., CBS-QB3) and the Gaussian-n (Gn) theories (e.g., G3, G4) , combine the results of several lower-level calculations to approximate the results of a much more computationally expensive high-level calculation. These methods are designed to provide highly accurate thermochemical data.

Visualization of Thermodynamic Relationships

The following diagram illustrates the relationships between the fundamental thermodynamic properties of P₄O₆ and the methodologies used for their determination.

Caption: Relationship between thermodynamic properties of P₄O₆ and their determination methods.

Conclusion

The thermodynamic properties of P₄O₆, particularly its heat of formation, remain a subject of considerable scientific uncertainty. The discrepancies between different experimental and computational results highlight the challenges associated with this highly reactive and toxic molecule. For researchers, scientists, and professionals in drug development who may encounter phosphorus-containing compounds, it is imperative to be aware of these uncertainties when conducting thermochemical calculations or modeling reaction pathways. This guide serves as a summary of the current state of knowledge, emphasizing the need for further rigorous experimental work to establish a definitive and reliable set of thermodynamic data for P₄O₆.

References

Theoretical and Computational Explorations of the P₄O₆ Cage Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraphosphorus hexoxide (P₄O₆), with its unique cage-like structure, presents a fascinating subject for theoretical and computational investigation.[1] This molecule, consisting of a tetrahedral arrangement of phosphorus atoms bridged by oxygen atoms, serves as a fundamental building block in phosphorus chemistry.[1] Understanding its electronic structure, reactivity, and potential for derivatization is crucial for advancements in materials science and medicinal chemistry. This technical guide provides an in-depth analysis of the theoretical and computational studies of the P₄O₆ cage, offering insights into its properties and potential applications, particularly in the realm of drug development.

Molecular Structure and Bonding

The adamantane-like cage structure of P₄O₆ is characterized by a high degree of symmetry, belonging to the Td point group.[2] Each phosphorus atom is bonded to three oxygen atoms, and each oxygen atom bridges two phosphorus atoms, forming a network of P-O-P linkages.[1] Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the precise geometric parameters and the nature of the chemical bonds within this molecule.

Data Presentation: Geometric Parameters

Quantum chemical calculations have provided detailed information on the bond lengths and angles of the P₄O₆ molecule. These theoretical values are in close agreement with experimental data obtained from techniques such as gas-phase electron diffraction.

| Parameter | Computational Value (DFT/B3LYP) | Experimental Value (Gas-Phase Electron Diffraction) |

| P-O Bond Length | 1.65 Å | 1.67 ± 0.03 Å[3] |

| P-O-P Bond Angle | 127.5° | 128.5 ± 1.5°[3] |

| O-P-O Bond Angle | 99.8° | ~100° |

Vibrational Spectra Analysis

Vibrational spectroscopy, in conjunction with computational methods, offers a powerful tool for understanding the dynamics of the P₄O₆ cage. Theoretical calculations of vibrational frequencies and their corresponding normal modes provide a detailed assignment of the experimental infrared (IR) and Raman spectra.

Data Presentation: Calculated Vibrational Frequencies

DFT calculations have been successfully used to predict the vibrational frequencies of P₄O₆. The table below presents a selection of calculated frequencies and their corresponding vibrational modes.

| Frequency (cm⁻¹) (DFT/PBE0) | Symmetry | Vibrational Mode Description |

| 220 | E | O-P-O bending |

| 395 | T₂ | P-O-P bending |

| 620 | A₁ | Symmetric P-O stretching |

| 705 | T₂ | Asymmetric P-O stretching |

| 940 | T₂ | P-O stretching |

Reactivity and Hydrolysis

The reactivity of the P₄O₆ cage is a key area of computational investigation. The lone pairs on the phosphorus atoms and the polarity of the P-O bonds make it susceptible to various chemical transformations, most notably hydrolysis.

Hydrolysis Pathway

Computational studies on the hydrolysis of phosphate-containing compounds suggest a multi-step mechanism involving nucleophilic attack by water molecules on the phosphorus centers. While a detailed pathway for P₄O₆ is a subject of ongoing research, a plausible mechanism involves the sequential breaking of the P-O-P bridges.

Caption: Proposed hydrolysis pathway of P₄O₆.

Experimental Protocols

X-ray Crystallography of Air-Sensitive P₄O₆

Objective: To determine the single-crystal X-ray structure of P₄O₆.

Methodology:

-

Crystal Growth: Single crystals of P₄O₆ are grown from the melt in a sealed, inert atmosphere (e.g., under argon or nitrogen) due to its sensitivity to air and moisture.

-

Sample Preparation: A suitable crystal is selected in a glovebox and mounted on a cryo-loop using a minimal amount of inert oil (e.g., paratone-N) to prevent atmospheric exposure.[4]

-

Data Collection: The mounted crystal is rapidly transferred to the diffractometer, which is equipped with a cryo-stream to maintain the crystal at a low temperature (typically 100 K) during data collection. This minimizes thermal motion and potential degradation. Data is collected using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

Computational Workflow

A typical computational workflow for the theoretical study of the P₄O₆ cage structure involves several key steps, from initial structure generation to the analysis of its properties.

Caption: A logical workflow for the computational analysis of P₄O₆.

Potential Applications in Drug Development

While direct applications of P₄O₆ in drug delivery are not yet established, its unique cage structure and the versatility of phosphorus chemistry suggest significant potential for its derivatives. Phosphorus-containing compounds are increasingly being explored for biomedical applications.[5][6]

Design of P₄O₆ Derivatives as Drug Carriers

Computational studies can be employed to design and evaluate P₄O₆ derivatives as potential drug delivery vehicles. By functionalizing the phosphorus or oxygen atoms of the cage, it is possible to tune its properties, such as solubility, biocompatibility, and drug-loading capacity.

In Silico Screening Workflow:

Caption: A workflow for the in silico design and screening of P₄O₆ derivatives for drug delivery.

Computational modeling can predict the binding affinity of various drug molecules to the modified P₄O₆ cage and simulate their release profiles under physiological conditions. This in silico approach can significantly accelerate the discovery of promising candidates for experimental validation.

Conclusion

Theoretical and computational studies provide invaluable insights into the intricate world of the P₄O₆ cage structure. From a detailed understanding of its molecular geometry and vibrational properties to the prediction of its reactivity, these methods are essential for unraveling the fundamental chemistry of this unique molecule. Furthermore, the principles and workflows outlined in this guide demonstrate the potential for leveraging computational chemistry to design and evaluate novel P₄O₆-based systems for advanced applications, including the exciting and rapidly evolving field of drug delivery. As computational power and theoretical models continue to advance, we can anticipate even more profound discoveries related to the P₄O₆ cage and its derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]

- 3. ivybiosciences.com [ivybiosciences.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Effects of doping and functionalization on black phosphorus nanosheets for enhanced quercetin delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Problem with Reaction Path Diagram [groups.google.com]

The Adamantane-like Core of Tetraphosphorus Hexoxide (P₄O₆): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of tetraphosphorus (B14172348) hexoxide (P₄O₆), focusing on its unique adamantane-like cage structure. The document details its synthesis, chemical properties, and structural data, offering insights relevant to advanced chemical research and its potential role as a precursor in the development of phosphorus-containing compounds.

Molecular Structure: An Inorganic Analogue of Adamantane (B196018)

Tetraphosphorus hexoxide, commonly known as phosphorus trioxide, is a chemical compound with the molecular formula P₄O₆.[1][2] Its structure is a noteworthy example of an inorganic molecule adopting the highly stable and rigid cage-like framework of adamantane (C₁₀H₁₆).[1][3] This structural similarity is a cornerstone of its chemical identity and properties.

In this arrangement, the four phosphorus atoms occupy the bridgehead positions, analogous to the tertiary carbon atoms in adamantane. Each pair of phosphorus atoms is bridged by an oxygen atom, forming a highly symmetrical (Td) and virtually strain-free molecule.[3] This unique architecture distinguishes P₄O₆ from simpler phosphorus oxides and is shared by related compounds such as arsenic trioxide (As₄O₆) and phosphorus pentoxide (P₄O₁₀), which features an additional four terminal oxygen atoms.[3]

Physicochemical and Spectroscopic Properties

P₄O₆ is a colorless, waxy crystalline solid with a characteristic garlic-like odor.[1][4] It is a highly toxic compound that melts at room temperature and is reactive, particularly with water and oxygen.[1][2]

Quantitative Data Summary

The key physical and spectroscopic properties of P₄O₆ are summarized in the tables below.

| Property | Value |

| Molecular Formula | P₄O₆ |

| Molar Mass | 219.88 g/mol |

| Appearance | Colorless monoclinic crystals or liquid[1] |

| Density | 2.135 g/cm³[1] |

| Melting Point | 23.8 °C (296.9 K)[1] |

| Boiling Point | 173.1 °C (446.2 K)[1] |

| Solubility in Water | Reacts[1] |

| Table 1: Physical Properties of P₄O₆ |

| Spectroscopic Data | Characteristic Value |

| ³¹P NMR Chemical Shift | A single resonance is expected due to the high symmetry of the molecule. |

| Infrared (IR) Spectroscopy | Vibrational modes corresponding to P-O-P stretching and bending. |

| Raman Spectroscopy | Complements IR data for a full vibrational analysis. |

| Table 2: Spectroscopic Data for P₄O₆. (Specific peak values require dedicated experimental sources) |

Synthesis and Experimental Protocols

The industrial synthesis of P₄O₆ involves the direct, exothermic reaction of elemental white phosphorus with a limited supply of oxygen. Controlling the reaction conditions is critical to maximize the yield of P₄O₆ and minimize the formation of by-products like red phosphorus and other phosphorus oxides, particularly P₄O₁₀.[1][4][5]

High-Yield Manufacturing Process

Modern patented processes focus on achieving high yields (>97%) and purity by carefully managing reaction temperature and residence time, and by recycling by-products.[6]

Experimental Protocol Outline:

-

Reaction: Liquid white phosphorus is reacted with an oxygen-containing gas in a specialized reaction unit. The exothermic reaction generates significant heat.[5]

-

Heat Management: The heat of reaction is controlled by feeding liquid P₄O₆ and/or recycled by-products back into the reactor. The average temperature is maintained in the range of 1650 to 1850 K.[6]

-

Quenching: The gaseous reaction product, which has a very short residence time in the reactor, is rapidly quenched to a temperature below 700 K to prevent decomposition.[5][7] This is often achieved by internal cooling, for instance, by spraying liquid P₄O₆ into the gas stream.[6]

-

Purification: The cooled product stream is then subjected to separation and purification steps, typically involving distillation, to separate the high-purity P₄O₆ from unreacted phosphorus and other oxides.[8] The separated by-products are often recycled back into the reactor.[6]

Chemical Reactivity and Pathways

P₄O₆ is the formal anhydride (B1165640) of phosphorous acid (H₃PO₃) and exhibits a rich chemical reactivity.[1] Its reactions often involve the cleavage of the P-O-P bonds within its cage structure.

Key Reactions:

-

Hydrolysis: It reacts with cold water to form phosphorous acid.[4] The reaction with hot water is more vigorous and can produce phosphine (B1218219) (PH₃) and phosphoric acid (H₃PO₄).[4]

-

Halogenation: It reacts with chlorine or bromine to yield the corresponding phosphoryl halides (POX₃).[1]

-

Reaction with HCl: Forms phosphorous acid and phosphorus trichloride (B1173362) (PCl₃).[1]

-

Oxidation: Further reaction with oxygen, for instance, can lead to the formation of higher phosphorus oxides like P₄O₁₀.

-

Ligand Chemistry: P₄O₆ can act as a ligand for transition metals, similar to phosphites. An example is the formation of P₄O₆·Fe(CO)₄.[1]

-

Disproportionation: When heated in a sealed tube at high temperatures (710 K), it disproportionates into a mixed P(III)/P(V) oxide (P₄O₈) and red phosphorus.[1]

Role in Drug Development and Toxicology

Precursor in Phosphorus Chemistry

While P₄O₆ itself is highly toxic and too reactive for direct therapeutic use, its significance in drug development lies in its role as a highly concentrated, chlorine-free source of phosphorus(III).[7] Many phosphorus-containing drugs, which are used as antiviral agents, enzyme inhibitors, and prodrugs, require the introduction of phosphorus-containing moieties.[9] P₄O₆ can serve as a key starting material for the synthesis of organophosphorus compounds, avoiding the chlorine-containing by-products associated with traditional precursors like PCl₃.[7]

The reactivity of the P-O bonds in P₄O₆ allows for its use in the synthesis of dialkylphosphites and amino alkylene phosphonic acids, which are building blocks for more complex bioactive molecules.[5]

Toxicology

P₄O₆ is classified as highly toxic.[1] Its toxicity stems from its high reactivity, particularly its rapid hydrolysis to form phosphorous acid. Inhalation or ingestion can cause severe irritation and damage to tissues. Due to its pyrophoric nature and toxicity, handling P₄O₆ requires stringent safety protocols and specialized equipment.[2][8] The presence of elemental phosphorus as an impurity, which is difficult to remove completely, further complicates its handling due to its own toxicity and pyrophoric properties.[8] The development of high-purity P₄O₆ is therefore crucial for its safer application in chemical synthesis.[8]

References

- 1. Phosphorus trioxide - Wikipedia [en.wikipedia.org]

- 2. fiveable.me [fiveable.me]

- 3. Adamantane - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. Process for the manufacture of p4o6 with high yield (2009) | Willem J. Schipper | 9 Citations [scispace.com]

- 6. data.epo.org [data.epo.org]

- 7. CN102216209B - A Method for Preparing P4O6 with High Yield - Google Patents [patents.google.com]

- 8. US8551437B2 - Process for the manufacture of P4O6 with improved yield - Google Patents [patents.google.com]

- 9. Development and Clinical Application of Phosphorus-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Hydrolysis of Phosphorus Trioxide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reaction between phosphorus trioxide (P₄O₆) and water, detailing the hydrolysis products under various conditions, experimental protocols for analysis, and the underlying reaction pathways.

Executive Summary

The hydrolysis of phosphorus trioxide is a nuanced reaction, highly dependent on temperature and stoichiometry, yielding different primary products. With cold water, the reaction is a slow, controlled process resulting in the formation of phosphorous acid. In contrast, hot water leads to a vigorous and complex disproportionation reaction, producing both phosphoric acid and the highly toxic phosphine (B1218219) gas. Understanding these distinct pathways is crucial for laboratory safety and for the controlled synthesis of specific phosphorus oxyacids. This document outlines the chemical reactions, provides a summary of the reaction products, and details experimental procedures for the qualitative and quantitative analysis of the hydrolysis products.

Reaction with Water: Products and Stoichiometry

The reaction of tetraphosphorus (B14172348) hexoxide (P₄O₆) with water is not a simple hydration. The nature of the products formed is critically dependent on the reaction temperature.

Reaction with Cold Water

When phosphorus trioxide reacts with cold water, it undergoes a slow hydrolysis to form phosphorous acid (H₃PO₃).[1][2] This reaction is the basis for the synthesis of phosphorous acid from its anhydride.

The balanced chemical equation for this reaction is:

P₄O₆(s) + 6H₂O(l) → 4H₃PO₃(aq)[3][4][5]

Depending on the stoichiometric ratio of water to phosphorus trioxide, other phosphorous oxyacids can also be formed, such as meta-phosphorous acid (HPO₂) and pyro-phosphorous acid (H₄P₂O₅).[3]

-

P₂O₃ + H₂O → 2HPO₂ (meta-phosphorous acid)

-

P₂O₃ + 2H₂O → H₄P₂O₅ (pyro-phosphorous acid)

Reaction with Hot Water

The reaction of phosphorus trioxide with hot water is significantly more vigorous and results in a disproportionation reaction.[1][2][6] In this reaction, the phosphorus(III) in P₄O₆ is converted to phosphorus(V) in phosphoric acid (H₃PO₄) and phosphorus(-III) in phosphine (PH₃).[7][8][9] Some sources also indicate the formation of red phosphorus as a byproduct.[1][2][6]

The balanced chemical equation for this reaction is:

P₄O₆(s) + 6H₂O(l) → 3H₃PO₄(aq) + PH₃(g)[7][8][9]

Caution: Phosphine (PH₃) is a highly toxic and flammable gas.[1][2][6] This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.

Quantitative Data Summary

While detailed kinetic data for the hydrolysis of P₄O₆ is not extensively available in the public domain, the following table summarizes the key products and conditions.

| Reaction Condition | Reactants | Primary Products | Secondary/Possible Products | Observations |

| Cold Water | P₄O₆, H₂O | Phosphorous Acid (H₃PO₃)[1][2][3][10] | Meta-phosphorous acid (HPO₂), Pyro-phosphorous acid (H₄P₂O₅)[3] | Slow reaction[1][2] |

| Hot Water | P₄O₆, H₂O | Phosphoric Acid (H₃PO₄), Phosphine (PH₃)[1][2][7][8] | Red Phosphorus[1][2][6] | Vigorous, exothermic reaction[1][2][6][7] |

Experimental Protocols

The following are detailed methodologies for key experiments related to the hydrolysis of phosphorus trioxide and the analysis of its products.

Synthesis of Phosphorous Acid via Cold Water Hydrolysis

Objective: To synthesize and isolate phosphorous acid from the hydrolysis of phosphorus trioxide.

Materials:

-

Phosphorus trioxide (P₄O₆)

-

Deionized water (cold)

-

Ice bath

-

Stir plate and magnetic stir bar

-

Reaction flask with a gas outlet

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Set up a reaction flask in an ice bath on a stir plate.

-

Add a measured amount of cold deionized water to the flask and begin stirring.

-

Slowly and carefully add phosphorus trioxide to the cold water in small portions. The reaction is exothermic, and maintaining a low temperature is crucial to prevent the formation of side products.

-

Continue stirring until all the phosphorus trioxide has dissolved.

-

Once the reaction is complete, filter the solution to remove any insoluble impurities.

-

The resulting solution of phosphorous acid can be concentrated using a rotary evaporator under reduced pressure.

Qualitative and Quantitative Analysis of Hydrolysis Products

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To identify and quantify the phosphorus-containing products of the hydrolysis reaction.

Instrumentation:

-

NMR spectrometer (capable of ³¹P and ¹H detection)

-

NMR tubes

Procedure for ³¹P NMR:

-

Prepare a sample of the hydrolysis product solution in a suitable deuterated solvent (e.g., D₂O).

-

Acquire a ³¹P NMR spectrum.

-

Phosphorous acid (H₃PO₃) will typically show a characteristic doublet due to the coupling between phosphorus and the directly bonded proton.

-

Phosphoric acid (H₃PO₄) will appear as a singlet.

-

The chemical shifts of the peaks will allow for the identification of the different phosphorus species.

-

Integration of the peak areas can be used for the relative quantification of the different products.

Procedure for ¹H NMR:

-

Prepare a sample of the hydrolysis product solution in D₂O.

-

Acquire a ¹H NMR spectrum.

-

The proton directly bonded to the phosphorus in phosphorous acid will appear as a distinct doublet.

-

Protons of the hydroxyl groups in both phosphorous and phosphoric acid will also be visible.

4.2.2 Spectrophotometric Analysis (Molybdenum Blue Method)

Objective: To quantify the concentration of phosphate (B84403) (from phosphoric acid) in the hydrolysis product. This method is particularly useful for the analysis of the hot water reaction product.

Principle: This colorimetric method is based on the reaction of orthophosphate ions with an acidic molybdate (B1676688) reagent to form a phosphomolybdate complex. This complex is then reduced by a suitable reducing agent (e.g., ascorbic acid or stannous chloride) to form a stable, intensely colored molybdenum blue complex. The absorbance of the blue solution is directly proportional to the phosphate concentration.

Materials:

-

UV-Vis spectrophotometer

-

Ammonium molybdate solution

-

Ascorbic acid or stannous chloride solution (reducing agent)

-

Sulfuric acid solution

-

Standard phosphate solution

Procedure:

-

Preparation of Calibration Curve:

-

Prepare a series of standard phosphate solutions of known concentrations.

-

To each standard, add the acidic molybdate reagent followed by the reducing agent.

-

Allow the color to develop and measure the absorbance at the wavelength of maximum absorption (typically around 880 nm) using a UV-Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus phosphate concentration.

-

-

Sample Analysis:

-

Take a known volume of the hydrolysis product solution and dilute it appropriately.

-

Treat the diluted sample with the acidic molybdate and reducing agent in the same manner as the standards.

-

Measure the absorbance of the sample.

-

Determine the phosphate concentration in the sample by comparing its absorbance to the calibration curve.

-

Reaction Pathways and Mechanisms

The following diagrams illustrate the key reaction pathways for the hydrolysis of phosphorus trioxide.

Caption: Reaction of Phosphorus Trioxide with Cold Water.

Caption: Reaction of Phosphorus Trioxide with Hot Water.

Caption: General Experimental Workflow for Product Analysis.

References

- 1. CA2721875A1 - Method for the manufacture of concentrated phosphorous acid - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Phosphorous acid - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. spacefrontiers.org [spacefrontiers.org]

- 8. Understanding the Production Process of Phosphoric Acid [chemanalyst.com]

- 9. RU2594823C2 - Method of making p4o6 - Google Patents [patents.google.com]

- 10. reddit.com [reddit.com]

Oxidation State of Phosphorus in Tetraphosphorus Hexoxide (P₄O₆): A Technical Guide